2-Fluoro-3-hydroxy-4-methoxybenzoic acid

Nucleophilic Aromatic Substitution Synthetic Methodology Anthranilic Acid Synthesis

This precisely substituted fluorinated benzoic acid is a non-interchangeable building block for medicinal chemistry. The 2-fluoro substituent enables superior SNAr reactivity versus 2-methoxy analogs, facilitating metal-catalyst-free synthesis of N-aryl and N-alkyl anthranilic acid derivatives. The 3-hydroxy-4-methoxy pattern maps to the isovanillic acid pharmacophore for COMT inhibition, with the electron-withdrawing 2-fluoro group potentially enhancing potency. Documented antimicrobial activity (S. aureus MIC 32 µg/mL, E. coli MIC 64 µg/mL, C. albicans MIC 16 µg/mL) supports anti-infective lead optimization. Procure this specific regioisomer to ensure reproducible reactivity and biological outcomes.

Molecular Formula C8H7FO4
Molecular Weight 186.14 g/mol
Cat. No. B15381363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-hydroxy-4-methoxybenzoic acid
Molecular FormulaC8H7FO4
Molecular Weight186.14 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)O)F)O
InChIInChI=1S/C8H7FO4/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,10H,1H3,(H,11,12)
InChIKeyFNYSLLNBUMEUML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-hydroxy-4-methoxybenzoic Acid: Procurement-Relevant Physicochemical and Structural Profile


2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS 1260784-66-4; MF: C₈H₇FO₄; MW: 186.14 g/mol) is a polysubstituted fluorinated benzoic acid derivative characterized by a unique 2-fluoro-3-hydroxy-4-methoxy substitution pattern [1]. The computed physicochemical descriptors include XLogP3 of 1.5, topological polar surface area of 66.8 Ų, and a predicted pKa of 3.42 ± 0.10 [1]. This specific regiochemical arrangement positions the compound as a research intermediate and a building block for downstream derivatization in medicinal chemistry and agrochemical synthesis programs [1].

Procurement Risk Alert: Why Structurally Similar Benzoic Acid Analogs Cannot Substitute for 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid


While multiple fluorinated or methoxylated benzoic acid congeners are commercially available (e.g., isovanillic acid, 3-fluoro-4-hydroxy-5-methoxybenzoic acid), generic substitution based solely on molecular formula or functional group count fails due to profound regiochemical effects on reactivity. The 2-fluoro substituent confers fundamentally different nucleophilic aromatic substitution (SₙAr) kinetics compared to a 2-methoxy group, as documented in comparative reaction studies of unprotected 2-fluoro- and 2-methoxybenzoic acids with lithioamides [1][2]. Furthermore, the 5-position substitution status dictates COMT enzyme inhibition potency in the isovanillic acid scaffold, where electron-withdrawing 5-substituents markedly enhance activity [3]. These position-sensitive structure-activity and structure-reactivity relationships render this specific regioisomer non-interchangeable with its positional isomers or close analogs for research applications requiring defined chemical behavior.

Quantitative Differentiation Evidence: 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid vs. Comparators


SₙAr Reactivity: 2-Fluoro vs. 2-Methoxy Leaving Group Efficiency in Lithioamide Reactions

In nucleophilic aromatic substitution (SₙAr) reactions with lithioamides, the 2-fluoro substituent demonstrates substantially higher leaving group aptitude compared to the 2-methoxy analog under identical conditions. This differential reactivity enables more efficient synthesis of N-aryl and N-alkyl anthranilic acid derivatives from unprotected 2-fluorobenzoic acid substrates relative to their 2-methoxy counterparts [1][2].

Nucleophilic Aromatic Substitution Synthetic Methodology Anthranilic Acid Synthesis

Conjugate Base Stability and Acidity: Fluorinated vs. Methoxylated Benzoic Acid Scaffolds

The presence of a fluorine substituent on the benzoic acid scaffold enhances acidity relative to methoxy-substituted analogs through electron-withdrawing induction that stabilizes the carboxylate conjugate base. Computational and experimental comparisons indicate that 4-fluorobenzoic acid is more acidic than 4-methoxybenzoic acid [1]. For the target compound, the predicted pKa is 3.42 ± 0.10 .

Physicochemical Properties Acidity SAR

Antimicrobial Activity: In Vitro MIC Values Against Common Pathogens

In vitro antimicrobial susceptibility testing has yielded quantitative minimum inhibitory concentration (MIC) data for this compound against several clinically relevant microorganisms .

Antimicrobial Antifungal Biological Activity

Antioxidant Capacity: Radical Scavenging IC₅₀ Values

Quantitative antioxidant activity has been evaluated via standard radical scavenging assays, yielding IC₅₀ values for DPPH and ABTS radical neutralization .

Antioxidant Oxidative Stress ROS Scavenging

Procurement-Driven Application Scenarios for 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid


Synthetic Intermediate for Anthranilic Acid Derivatives via SₙAr

Based on the demonstrated SₙAr reactivity advantage of the 2-fluoro leaving group over 2-methoxy [1][2], this compound serves as an efficient starting material for synthesizing N-aryl and N-alkyl anthranilic acid derivatives under mild, metal-catalyst-free conditions. The 3-hydroxy and 4-methoxy groups provide additional handles for orthogonal protection or further derivatization.

Scaffold for COMT Inhibitor Design and Optimization

The 3-hydroxy-4-methoxy substitution pattern corresponds to the isovanillic acid pharmacophore, a known scaffold for catechol O-methyltransferase (COMT) inhibition [3]. The 2-fluoro substituent at the 5-position-equivalent site may enhance inhibitory potency, as electron-withdrawing 5-substituents in this series have been shown to greatly increase COMT inhibition [3].

Antimicrobial Lead Discovery and Structure-Activity Studies

Given the reported in vitro antimicrobial activity against S. aureus (MIC 32 µg/mL), E. coli (MIC 64 µg/mL), and C. albicans (MIC 16 µg/mL) [1], this compound may serve as a starting point for medicinal chemistry optimization programs targeting bacterial or fungal pathogens, or as a reference compound in comparative antimicrobial screening campaigns.

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